molecular formula C5H6N2O B3050638 2-Amino-4,5-dihydrofuran-3-carbonitrile CAS No. 27512-24-9

2-Amino-4,5-dihydrofuran-3-carbonitrile

Cat. No.: B3050638
CAS No.: 27512-24-9
M. Wt: 110.11 g/mol
InChI Key: DLYTVYBGYYTXGF-UHFFFAOYSA-N
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Description

2-Amino-4,5-dihydrofuran-3-carbonitrile is a heterocyclic compound with the molecular formula C5H6N2O. It is a furan derivative that contains both an amino group and a nitrile group, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of various enantioenriched multifunctional dispiro bisoxindoles , suggesting that it may interact with a wide range of biological targets.

Mode of Action

It’s known to be involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds.

Biochemical Pathways

Given its involvement in the suzuki–miyaura (sm) cross-coupling reaction , it’s likely that it affects pathways involving carbon–carbon bond formation.

Result of Action

It’s known to be involved in the synthesis of various enantioenriched multifunctional dispiro bisoxindoles , suggesting that it may have a wide range of molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4,5-dihydrofuran-3-carbonitrile. For instance, it’s known that the compound is soluble in organic solvents such as alcohol, ether, and chlorinated hydrocarbons, but insoluble in water . This suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dihydrofuran-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method is the reaction of phenacyl bromide with malononitrile to form phenacylmalononitrile, which is then reacted with 4-oxo-4H-chromene-3-carbaldehyde in a one-pot, three-component reaction. This method is advantageous due to its high efficiency, short reaction time, and the use of green solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible. The use of catalysts and optimized reaction conditions can further enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dihydrofuran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans, pyrroles, and pyridazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4,5-dihydrofuran-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,5-dihydrofuran-3-carbonitrile is unique due to its combination of an amino group and a nitrile group within a furan ring. This structure provides distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

5-amino-2,3-dihydrofuran-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-3-4-1-2-8-5(4)7/h1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYTVYBGYYTXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540157
Record name 2-Amino-4,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27512-24-9
Record name 2-Amino-4,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dihydrofuran-3-carbonitrile
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Reactant of Route 5
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Reactant of Route 6
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